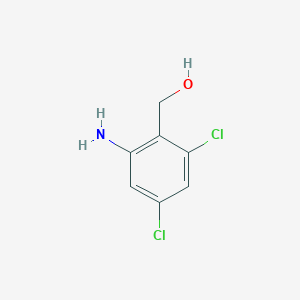

(2-Amino-4,6-dichlorophenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

(2-amino-4,6-dichlorophenyl)methanol |

InChI |

InChI=1S/C7H7Cl2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 |

InChI Key |

VWPGYZRFMDLOIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)CO)Cl)Cl |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 2 Amino 4,6 Dichlorophenyl Methanol

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides profound insight into the molecular structure by probing the interaction of molecules with electromagnetic radiation. Each technique offers a unique piece of the structural puzzle, from the connectivity of atoms to the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for (2-Amino-4,6-dichlorophenyl)methanol are not detailed in the reviewed literature, the expected signals can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton: the aromatic protons, the methylene (B1212753) (-CH₂) protons, the alcohol (-OH) proton, and the amine (-NH₂) protons.

Aromatic Protons: The two protons on the benzene (B151609) ring are in different chemical environments and would likely appear as two distinct signals, probably doublets due to coupling with each other. Their chemical shift would be influenced by the strong electron-withdrawing effects of the two chlorine atoms and the electron-donating amino group.

Methylene Protons (-CH₂): The two protons of the methanol (B129727) group are adjacent to a chiral center (the phenyl ring is asymmetrically substituted) and would likely appear as a singlet or a pair of doublets.

Hydroxyl (-OH) and Amino (-NH₂) Protons: These protons would typically appear as broad singlets. Their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The amine protons would integrate to two, and the hydroxyl proton to one.

¹³C NMR: The carbon NMR spectrum would provide information on all seven carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the phenyl ring. The carbons bonded to the chlorine atoms (C4 and C6) would be significantly shifted downfield. The carbon attached to the amino group (C2) and the one bearing the methanol group (C1) would also have characteristic shifts.

Methylene Carbon (-CH₂OH): A single signal would be expected for the methanol carbon, typically appearing in the range of 60-70 ppm.

For comparison, the related compound 2,4-Dichlorobenzyl alcohol shows aromatic proton signals between δ 7.25 and 7.38 ppm and a methylene signal at δ 4.71 ppm in CDCl₃. researchgate.net The addition of an amino group at the C2 position in the target molecule would be expected to shift the adjacent proton signals.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the alcohol's hydroxyl group, with broadening resulting from hydrogen bonding. moldb.com

N-H Stretch: Two distinct sharp to medium bands would likely be observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be found just below 3000 cm⁻¹. molbase.com

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the C-O stretching of the primary alcohol would be expected in the 1050-1260 cm⁻¹ range.

C-Cl Stretch: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the 700-850 cm⁻¹ region. molbase.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and C-Cl stretches would be expected to show strong signals. For the related 2,6-dichlorobenzyl alcohol, C-Cl stretching modes were observed in the IR spectrum at 829 and 786 cm⁻¹ and in the Raman spectrum at 794 and 778 cm⁻¹. molbase.com

A summary of expected IR absorption ranges is presented below.

Interactive Data Table: Expected IR Absorption Frequencies| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200-3500 | Strong, Broad |

| Amine (-NH₂) | N-H Stretch | 3300-3500 | Medium (two bands) |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak |

| Methylene (-CH₂) | C-H Stretch | 2850-2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Alcohol (-OH) | O-H Bend | 1330-1440 | Medium |

| Primary Alcohol | C-O Stretch | 1050-1260 | Strong |

| Aryl Halide | C-Cl Stretch | 700-850 | Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming the molecular formula C₇H₇Cl₂NO.

A key feature in the mass spectrum of this compound would be the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a characteristic pattern for the molecular ion peak (M⁺) and its corresponding M+2 and M+4 peaks, with an expected relative intensity ratio of approximately 9:6:1.

The fragmentation pathway would likely involve several common routes for benzyl (B1604629) alcohols and halogenated aromatic compounds:

Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the methanol group is a common pathway for benzyl alcohols.

Loss of Water: Dehydration involving the hydroxyl group to form a more stable ion.

Loss of HCl: Elimination of a hydrogen and a chlorine atom.

Loss of Halogen: Cleavage of a C-Cl bond to lose a chlorine radical.

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum is characterized by the wavelengths of maximum absorbance (λ_max). The primary chromophore in this compound is the substituted benzene ring.

The spectrum of aniline (B41778), a related parent compound, typically shows a strong primary absorption band around 230-240 nm and a weaker secondary band around 280-290 nm. The presence of substituents on the ring alters the position and intensity of these bands:

Amino Group (-NH₂): As an auxochrome with non-bonding electrons, the amino group typically causes a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increase in intensity).

Chlorine Atoms (-Cl): Halogen substituents also act as auxochromes and generally produce a bathochromic shift.

Hydroxymethyl Group (-CH₂OH): This group typically has a minor effect on the electronic transitions of the benzene ring.

Therefore, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to show absorption maxima at wavelengths longer than those of unsubstituted benzene or aniline due to the combined electronic effects of the amino and chloro substituents.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's connectivity and stereochemistry, as well as detailed information on bond lengths, bond angles, and torsion angles. While a crystal structure for a compound with the formula C₇H₇Cl₂NO has been reported, its identity as the specific this compound isomer has not been confirmed in the available literature.

Should a single crystal be grown and analyzed, the resulting data would allow for a detailed crystal packing analysis. This involves studying the intermolecular forces and interactions that govern how the molecules arrange themselves in the crystal lattice. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (the nitrogen of the amino group, the oxygen of the hydroxyl group, and potentially the chlorine atoms) suggests that hydrogen bonding would be a dominant force in the crystal packing. One would expect to see intermolecular O-H···N, N-H···O, or even O-H···O or N-H···N interactions, likely forming chains, sheets, or more complex three-dimensional networks.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could also play a role in stabilizing the crystal structure.

Halogen Bonding: The chlorine atoms could potentially act as halogen bond donors or acceptors, further influencing the packing arrangement.

Intramolecular and Intermolecular Interactions

The molecular structure of this compound is stabilized by a network of intramolecular and intermolecular interactions, including hydrogen bonding, halogen bonding, and van der Waals forces.

Halogen Bonding: The chlorine atoms in the molecule can participate in halogen bonding, where the electrophilic region on the chlorine atom interacts with a nucleophilic site, such as the oxygen or nitrogen atom of a neighboring molecule. This type of interaction, although weaker than conventional hydrogen bonding, can be a significant directional force in the crystal packing of halogenated compounds.

A theoretical study on a related compound, 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, which shares the dichlorophenyl amino moiety, revealed the presence of a bifurcated N—H⋯(O,Cl) intramolecular hydrogen bond. This suggests that similar intramolecular interactions could be present in this compound, influencing its conformation.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For this compound, this analysis would likely reveal prominent red spots on the d_norm surface, indicating hydrogen bonding (N-H···O, O-H···N) and potentially halogen bonding (C-Cl···O/N).

Conformational Landscape and Stability Studies

The conformational flexibility of this compound is primarily associated with the rotation around the C-C bond connecting the phenyl ring and the methanol group, and the C-N bond of the amino group.

Rotameric Analysis

The rotation of the hydroxymethyl (-CH₂OH) and amino (-NH₂) groups relative to the phenyl ring gives rise to different rotational isomers, or rotamers. The stability of these rotamers is determined by a delicate balance of steric hindrance and attractive intramolecular interactions. For instance, a conformation that allows for the formation of an intramolecular hydrogen bond between the hydroxyl and amino groups would be energetically favorable. Conversely, conformations with significant steric clash between the substituents would be less stable. The potential energy surface of the molecule would likely exhibit several local minima corresponding to these stable rotamers.

Influence of Substituents on Molecular Conformation

The nature and position of the substituents on the phenyl ring have a profound impact on the molecular conformation.

Amino Group (-NH₂): The amino group can act as a hydrogen bond donor and can also influence the electronic properties of the phenyl ring through resonance effects. Its orientation is crucial for the formation of intramolecular hydrogen bonds.

Chlorine Atoms (-Cl): The two chlorine atoms introduce significant steric bulk and are also capable of participating in halogen bonding. Their presence at positions 4 and 6 restricts the conformational freedom of the adjacent amino and hydroxymethyl groups. In a related compound, 4-amino-2,6-dichlorophenol, the dichloro substitution was found to prevent the saturation of the hydrogen-bonding network due to steric encumbrance. This suggests that the chlorine atoms in this compound would similarly influence the pattern of intermolecular interactions.

The interplay of these substituent effects dictates the preferred conformation of the molecule in both the isolated state and the crystalline solid.

Theoretical and Computational Chemistry Studies on 2 Amino 4,6 Dichlorophenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, including their optimized geometries and various electronic parameters.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For aromatic compounds containing amino, chloro, and methanol (B129727) groups, DFT methods, such as those employing the B3LYP functional, can accurately predict structural parameters.

In studies of similar dichlorophenyl derivatives, theoretical bond lengths and angles calculated via DFT have shown excellent agreement with experimental data obtained from single-crystal X-ray diffraction. mdpi.comnih.gov For instance, in a study on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, a related molecule, the calculated structural parameters were found to be in good agreement with crystallographic data. researchgate.net This correlation validates the accuracy of the computational model and confirms that the simulation yields a reliable molecular structure. mdpi.com The optimized geometry provides a crucial foundation for all subsequent calculations of molecular properties.

Below is a representative table illustrating the kind of comparison made between theoretical and experimental bond lengths for a related dichlorophenyl compound.

| Bond | Calculated (DFT) Bond Length (Å) | Experimental (XRD) Bond Length (Å) |

|---|---|---|

| C-Cl (ortho) | 1.727 | 1.728 |

| C-N (amino) | 1.378 | 1.394 |

| C-O (methanol) | 1.430 | 1.425 |

Data is illustrative and based on findings for structurally related compounds. mdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for gauging a molecule's kinetic stability and chemical reactivity. wikipedia.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state. mdpi.comwikipedia.org For molecules containing electron-donating groups (like the amino group) and electron-withdrawing groups (like chlorine atoms) attached to a π-conjugated system, the HOMO is typically localized on the electron-rich portions, while the LUMO is centered on the electron-deficient areas. In the case of (2-Amino-4,6-dichlorophenyl)methanol, the HOMO would likely be distributed over the phenyl ring and the amino group, whereas the LUMO would be influenced by the electronegative chlorine atoms.

Computational studies on analogous dichlorophenyl structures have quantified these energy levels. mdpi.comnih.gov The analysis provides a clear picture of intramolecular charge transfer possibilities within the molecule.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.532 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.583 |

| HOMO-LUMO Energy Gap | ΔEgap | 4.949 |

| Ionization Potential (I ≈ -EHOMO) | I | 5.532 |

| Electron Affinity (A ≈ -ELUMO) | A | 0.583 |

Data is illustrative and based on findings for structurally related compounds. semanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, MEP analysis would reveal the most electronegative regions to be concentrated around the chlorine atoms and the oxygen atom of the methanol group due to their high electronegativity. researchgate.net The hydrogen atoms of the amino and hydroxyl groups would represent the most electropositive regions, making them potential sites for hydrogen bonding. researchgate.net The phenyl ring itself would display a complex potential landscape influenced by the attached functional groups.

Noncovalent Interaction (NCI) analysis, often visualized using Reduced Density Gradient (RDG) plots, provides detailed insights into the weak interactions within a molecule and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for understanding molecular conformation and crystal packing.

The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This visualization distinguishes different types of interactions:

Strong attractive interactions , like hydrogen bonds, appear as distinct spikes in the negative region.

Weak van der Waals interactions are characterized by spikes near zero.

Strong repulsive forces , such as steric clashes, are represented by spikes in the positive region.

For a molecule like this compound, NCI analysis would likely identify intramolecular hydrogen bonding between the amino and methanol groups, as well as weak van der Waals interactions involving the phenyl ring and chlorine atoms. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is a powerful method for predicting electronic absorption and emission spectra, providing a theoretical basis for understanding a molecule's photophysical behavior. uta.edunih.gov

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. mdpi.com The primary transitions, such as π→π* and n→π*, are often associated with the promotion of an electron from the HOMO to the LUMO. nih.gov

For aromatic compounds, these transitions typically occur in the UV region of the electromagnetic spectrum. Theoretical studies on similar aromatic amines have shown that the calculated maximum absorption wavelength (λmax) corresponds well with experimental data. mdpi.commdpi.com Furthermore, TD-DFT can model the influence of different solvents on the absorption and fluorescence spectra, which is critical as solvent polarity can significantly shift the emission wavelengths. nih.govmdpi.com The prediction of fluorescence emission spectra involves optimizing the geometry of the first singlet excited state and calculating the energy of the transition back to the ground state. nih.govresearchgate.net

| Solvent | Predicted λmax (nm) | Major Transition | Oscillator Strength (f) |

|---|---|---|---|

| Dichloromethane | 396 | HOMO → LUMO | 0.152 |

| Tetrahydrofuran (B95107) (THF) | 407 | HOMO → LUMO | 0.168 |

| Methanol | 410 | HOMO → LUMO | 0.175 |

| Dimethyl Sulfoxide (DMSO) | 420 | HOMO → LUMO | 0.181 |

Data is illustrative and based on findings for structurally related compounds. mdpi.com

Analysis of Excited States and Fluorescence Properties

Computational studies on structurally similar aromatic amino compounds reveal that the fluorescence behavior is intricately linked to the nature of the lowest excited singlet state (S1) and its transition from the ground state (S0). For this compound, the presence of both an electron-donating amino group (-NH2) and electron-withdrawing chloro groups (-Cl) on the phenyl ring, along with the hydroxymethyl group (-CH2OH), is expected to result in complex electronic transitions.

The analysis of excited states typically involves calculating the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n→π, π→π). The amino group's lone pair of electrons and the phenyl ring's π-system are likely to be involved in the highest occupied molecular orbital (HOMO), while the π* orbitals of the aromatic ring will contribute significantly to the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key determinant of the absorption and emission wavelengths.

TD-DFT calculations on analogous molecules have shown that the solvent environment can significantly influence the fluorescence properties, leading to solvatochromic shifts. In polar solvents, molecules with charge-transfer character in their excited state often exhibit a red shift (bathochromic shift) in their emission spectra. Given the donor-acceptor nature of the substituents on the phenyl ring of this compound, a similar solvent-dependent fluorescence behavior is anticipated.

A hypothetical analysis of the lowest singlet excited states of this compound using TD-DFT could yield data such as that presented in the interactive table below. This data is illustrative and based on typical results for similar aromatic compounds.

Table 1: Predicted Excited State Properties of this compound in Different Solvents

| Solvent | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |

|---|---|---|---|---|

| Toluene | 3.54 | 350 | 0.15 | π → π* |

| Acetonitrile | 3.48 | 356 | 0.18 | π → π* / ICT |

Note: This data is illustrative and not from a direct experimental or computational study of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry technique used to study the electronic structure of molecules in terms of localized bonds, lone pairs, and intermolecular interactions. It provides a detailed picture of charge distribution, orbital interactions, and the stability of the molecule arising from these interactions.

In this compound, NBO analysis can elucidate the delocalization of electron density and the stabilizing hyperconjugative interactions between donor and acceptor orbitals. The primary interactions of interest involve the lone pairs of the nitrogen and oxygen atoms, the π-system of the phenyl ring, and the antibonding orbitals of the C-C, C-Cl, and C-O bonds.

The lone pair of the amino group (n(N)) and the oxygen of the methanol group (n(O)) can act as electron donors, delocalizing electron density into the antibonding π* orbitals of the aromatic ring (π*(C-C)). This donation of electron density stabilizes the molecule and is a key factor in its electronic properties. Similarly, the lone pairs of the chlorine atoms (n(Cl)) can also participate in such interactions.

Hyperconjugation is another important stabilizing interaction that can be quantified by NBO analysis. These interactions involve the overlap of filled bonding orbitals (σ) or lone pair orbitals (n) with adjacent empty or partially filled antibonding orbitals (σ* or π*). In this compound, significant hyperconjugative interactions are expected between:

The lone pairs of the chlorine atoms and the antibonding π* orbitals of the phenyl ring (n(Cl) → π*(C-C)).

The lone pair of the amino group and the antibonding π* orbitals of the phenyl ring (n(N) → π*(C-C)).

The lone pair of the oxygen atom and the antibonding σ* orbitals of adjacent C-C and C-H bonds (n(O) → σ*(C-C/C-H)).

The following interactive table presents hypothetical E(2) values for the major hyperconjugative interactions in this compound, based on findings for analogous compounds.

Table 2: Second-Order Perturbation Analysis of Hyperconjugative Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n(N) | π*(C1-C6) | 5.8 |

| n(Cl4) | π*(C3-C4) | 2.1 |

| n(Cl6) | π*(C5-C6) | 2.3 |

Note: This data is illustrative and based on the analysis of structurally similar molecules.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states and the determination of reaction energy profiles. For this compound, a plausible reaction to investigate computationally is its oxidation to (2-Amino-4,6-dichlorophenyl)formaldehyde, a common transformation for benzyl (B1604629) alcohol derivatives.

The transition state (TS) is a critical point on the potential energy surface of a reaction, representing the highest energy barrier that must be overcome for reactants to be converted into products. Computational methods, particularly DFT, are extensively used to locate and characterize transition state structures.

For the oxidation of this compound, the reaction mechanism would likely involve the abstraction of a hydrogen atom from the hydroxyl group and another from the adjacent carbon atom. A transition state analysis would involve:

Locating the TS structure: This is typically done using optimization algorithms that search for a first-order saddle point on the potential energy surface.

Verifying the TS: A true transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Analyzing the TS geometry: The bond lengths and angles at the transition state provide information about which bonds are being broken and formed. For the oxidation of this compound, one would expect to see an elongated O-H bond and C-H bond in the TS structure, with the formation of a C=O double bond beginning to occur.

The activation barrier (or activation energy, Ea) is the energy difference between the reactants and the transition state. It is a key parameter that determines the rate of a chemical reaction. A lower activation barrier corresponds to a faster reaction rate.

Computational methods allow for the calculation of the energies of the reactants, transition state, and products. The activation barrier can then be determined from these calculated energies. For the oxidation of this compound, the activation barrier would be calculated as:

Ea = E(TS) - E(reactants)

where E(TS) is the energy of the transition state and E(reactants) is the energy of the initial this compound and the oxidizing agent.

A hypothetical reaction coordinate diagram for the oxidation of this compound is presented below, illustrating the concept of the activation barrier.

The following interactive table provides hypothetical activation barriers for the oxidation of this compound with different oxidizing systems, based on computational studies of similar reactions.

Table 3: Calculated Activation Barriers for the Oxidation of this compound

| Oxidizing System | Activation Barrier (kcal/mol) |

|---|---|

| Aerobic (O2) | 25.8 |

| Peroxide (H2O2) | 18.2 |

Note: This data is illustrative and based on computational studies of the oxidation of benzyl alcohol derivatives.

Chemical Reactivity and Derivatization Studies of 2 Amino 4,6 Dichlorophenyl Methanol

Functional Group Transformations

The strategic modification of (2-Amino-4,6-dichlorophenyl)methanol can be achieved by targeting its amino and hydroxyl functionalities, as well as the halogen substituents on the aromatic core.

Reactions of the Amino Group (e.g., Electrophilic Substitutions)

The primary amino group in this compound is a versatile handle for various chemical transformations. As a nucleophile, it readily participates in reactions with electrophiles. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is often done to protect the amino group during other reaction steps.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide range of substituents (e.g., -H, -OH, -CN, halogens) through Sandmeyer or related reactions.

These reactions are fundamental in the synthesis of more complex derivatives, allowing for the introduction of diverse functionalities.

Reactions of the Hydroxyl Group (e.g., Derivatization)

The primary benzylic hydroxyl group is another key site for derivatization. Its reactivity is characteristic of primary alcohols.

Oxidation: The hydroxyl group can be oxidized to form an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid using stronger agents such as potassium permanganate (KMnO₄) or chromic acid.

Esterification: Reaction with carboxylic acids or their derivatives (acyl chlorides, anhydrides) under appropriate conditions yields esters.

Etherification: Formation of ethers can be achieved, for example, through the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Conversion to Halide: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding benzylic halide, a reactive intermediate for further nucleophilic substitution reactions. The activation of hydroxyl moieties can also be achieved using reagents such as 1,1'-carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC) nih.gov.

Halogen Substitution Reactions

The chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. The presence of the strong electron-donating amino group does not sufficiently activate the positions of the chlorine atoms for nucleophilic attack. Such reactions typically require harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In contrast, halogen atoms on electron-deficient heterocyclic systems, such as pyrimidine, are significantly more susceptible to SNAr reactions. For instance, the chlorine atoms in 2-amino-4,6-dichloropyrimidine are readily displaced by various nucleophiles like amines and alkoxides under mild conditions mdpi.comnih.gov. This enhanced reactivity is due to the electron-withdrawing nature of the ring nitrogen atoms, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction mdpi.com.

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of new derivatives based on the this compound scaffold is guided by principles of structural modification aimed at creating compounds with novel properties.

Design Principles for Structural Modification

The design of novel analogues often involves a systematic approach to modify the parent structure and explore structure-activity relationships. Key design principles include:

Functional Group Interconversion: Converting the existing amino and hydroxyl groups into other functionalities (amides, esters, ethers, etc.) to alter properties like polarity, hydrogen bonding capacity, and chemical reactivity nih.gov.

Scaffold Hopping: Replacing the core phenyl ring with other aromatic or heterocyclic systems to explore different spatial arrangements and electronic properties.

Substituent Modification: While the chlorine atoms are relatively inert, modifications can be planned via multi-step sequences, potentially involving diazotization of the amino group or electrophilic aromatic substitution if the ring is sufficiently activated.

Bioisosteric Replacement: Replacing functional groups or substituents with other groups that have similar physical or chemical properties to modulate biological activity.

These principles are foundational in medicinal chemistry for the development of new therapeutic agents mdpi.comresearchgate.netnih.gov.

Pyrimidine and Pyridine Ring System Incorporations

While direct synthesis from this compound is not widely documented, the utility of related dichlorinated aromatic precursors in synthesizing heterocyclic systems like pyrimidines and pyridines is well-established. Dichlorinated pyrimidines and pyridines serve as key building blocks for constructing more complex, fused heterocyclic systems.

For example, 2-amino-4,6-dichloropyrimidine is a versatile precursor for a variety of substituted pyrimidines through nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms can be selectively or sequentially replaced by different nucleophiles. Studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde show that it undergoes SNAr amination reactions with various aliphatic, cyclic, aromatic, and benzylic amines mdpi.com. The reaction conditions, such as the base and solvent used, can influence the outcome, leading to mono-substituted or di-substituted products, and in some cases, incorporating the solvent molecule (e.g., ethanol or methanol) to form alkoxypyrimidines mdpi.com.

| Reactant | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH, Ethanol, rt, 1h | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH, Methanol (B129727), rt, 1h | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Triethylamine, Ethanol, reflux, 3h | Mono-aminated pyrimidine derivatives |

Similarly, dichlorinated pyridines are valuable intermediates. A facile synthetic route to 4-amino-2,6-dichloropyridine has been developed, which can then be used to create fully substituted and energetic pyridine derivatives through subsequent nitration and nucleophilic displacement reactions researchgate.netdntb.gov.ua. The incorporation of pyridine and pyrimidine rings is a common strategy in drug design, leading to the synthesis of complex molecules such as 4-amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives google.com. The synthesis of substituted pyridines can also be achieved through various other methods, including cyclization reactions and modifications of existing pyridine rings organic-chemistry.orgnih.gov. The Mannich reaction is another powerful tool, as demonstrated by the reaction of a dihydropyridine salt with primary amines and formaldehyde to form complex diazabicyclo[3.3.1]non-2-ene derivatives nih.gov.

Insufficient Information Available for this compound Reactivity Studies

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research on the chemical reactivity and derivatization of the compound this compound, particularly concerning Schiff base formation and the mechanistic investigations of its derivatization reactions.

Extensive searches were conducted to locate scholarly articles, academic papers, and patents detailing the reactivity of this compound. These inquiries, however, did not yield any specific studies outlining the formation of Schiff bases from this particular compound or any mechanistic explorations of its derivatization pathways.

While general principles of Schiff base formation, involving the condensation of a primary amine with an aldehyde or ketone, are well-established in organic chemistry, specific experimental details, reaction conditions, and mechanistic insights for this compound are not present in the currently accessible body of scientific literature. Similarly, searches for broader derivatization studies and their mechanisms involving this compound did not provide the specific information required to address the outlined sections.

Therefore, the requested article focusing on the "," with a specific focus on "Schiff Base Formation" and "Mechanistic Investigations of Derivatization Reactions," cannot be generated at this time due to the absence of relevant research data.

Applications and Role in Chemical Synthesis

(2-Amino-4,6-dichlorophenyl)methanol as a Key Synthetic Intermediate

The strategic placement of amino and hydroxymethyl groups at the ortho position allows this compound to serve as a valuable precursor in cyclization reactions. The presence of dichloro-substituents can also influence the electronic properties and reactivity of the molecule and the subsequent products.

While the structural motif of aminobenzyl alcohols is common in medicinal chemistry, specific documented instances of this compound being used as a direct precursor in the synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) analogues or antiparasitic agents are not extensively reported in publicly available scientific literature. Its potential as a synthon in these areas remains a subject for further research and development.

The primary documented role of this compound is as a building block for creating complex heterocyclic compounds. The ortho-amino alcohol functionality is key to its utility in forming fused ring systems.

Research published in Organic Letters has demonstrated the successful use of this compound in palladium-catalyzed reactions. acs.org Specifically, it serves as a multisubstituted 2-aminobenzyl alcohol in 1,1-oxamidation reactions with unactivated alkenyl carbonyl compounds. acs.org This type of reaction is a powerful tool for constructing nitrogen-containing heterocycles. In this context, this compound demonstrated good performance as a nucleophile in the synthesis of complex organic molecules. acs.org

The general reactivity of ortho-aminobenzyl alcohols suggests their utility in the synthesis of quinazolines and their derivatives through condensation reactions with aldehydes or ketones. This established synthetic pathway, while not specifically documented for the 4,6-dichloro substituted variant, highlights its potential as a precursor for this important class of heterocycles, which are prevalent in many biologically active compounds.

| Reactant Class | Catalyst/Conditions | Resulting Heterocyclic Core | Documented Example? |

|---|---|---|---|

| Alkenyl Carbonyl Compounds | Palladium (Pd) Catalyst | Oxamidation Products | Yes acs.org |

| Aldehydes/Ketones | Acid/Base Catalysis | Quinazoline Derivatives | Plausible, based on reactivity of analogous compounds. |

Analytical Chemistry Standards and Quality Control

In the field of analytical chemistry, particularly within the pharmaceutical industry, well-characterized chemical compounds are essential for validating analytical methods and ensuring the quality of drug substances and products.

There is no significant evidence in the scientific literature to suggest that this compound is used as a reference standard for impurity profiling in major pharmaceutical formulations. Typically, a reference standard is an actual, identified impurity in a specific drug product. While structurally related compounds are known impurities in certain drugs, this compound itself is not commonly listed as one.

Consistent with its lack of use as a formal reference standard, the role of this compound in broader quality control processes is not documented. Quality control applications rely on certified reference materials to ensure the accuracy and precision of analytical testing, a role for which this specific compound has not been established.

Q & A

Q. What are the optimal synthetic routes for (2-Amino-4,6-dichlorophenyl)methanol, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via reduction of its corresponding nitrophenol derivative using catalytic hydrogenation or chemical reductants like Sn/HCl. Reaction optimization should focus on solvent selection (e.g., methanol or ethanol for polar intermediates), stoichiometric ratios (e.g., 1:1 molar equivalents for reduction steps), and temperature control (25–60°C). Post-reduction purification via recrystallization in methanol or acetonitrile improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR : Identifies functional groups (e.g., -NH₂, -OH) through O–H stretching (~3200–3600 cm⁻¹) and N–H bending (~1600 cm⁻¹).

- ¹H/¹³C NMR : Resolves aromatic protons (6.5–8.0 ppm for dichlorophenyl groups) and hydroxyl/methanol protons (1–5 ppm). Use deuterated solvents (e.g., CDCl₃) to avoid interference.

- Mass Spectrometry (MS) : Confirms molecular weight (MW ≈ 206.02 g/mol) via ESI or EI ionization .

Q. How can researchers purify this compound, and what solvents are suitable?

Methodological Answer: Recrystallization in methanol or ethanol is preferred due to moderate solubility (~20–50 mg/mL at 25°C). For contaminants with low polarity, use a hexane:methanol (3:1) solvent system. Column chromatography with silica gel and ethyl acetate/hexane (1:4) eluent can separate byproducts .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Q. How can HPLC or GC-MS be applied to quantify this compound in mixtures?

Methodological Answer:

- HPLC : Use a C18 column, mobile phase of 70% methanol/30% water (0.1% TFA), UV detection at 254 nm.

- GC-MS : Derivatize with BSTFA to enhance volatility. Column: HP-5MS, He carrier gas, temperature ramp 50°C → 280°C (10°C/min) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: Perform gas-phase DFT calculations (B3LYP/6-311+G(d,p)) to model charge distribution, HOMO-LUMO gaps, and hydrogen-bonding interactions. Compare theoretical IR/NMR spectra with experimental data to validate accuracy. Solvent effects (e.g., methanol) can be incorporated via PCM models .

Q. What experimental designs address contradictions in solubility data across solvents?

Methodological Answer: Design a matrix of solvents (water, methanol, DMSO, chloroform) at varying temperatures (10–50°C). Measure solubility via gravimetric analysis (saturated solutions filtered and dried). Use Hansen solubility parameters to correlate solvent polarity (δD, δP, δH) with dissolution capacity .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodological Answer:

Q. How to resolve discrepancies in spectroscopic data between experimental and theoretical models?

Methodological Answer:

- Re-optimize computational parameters (e.g., basis sets, solvent models).

- Verify sample purity (≥98% via HPLC) and eliminate solvent artifacts (e.g., residual H₂O in DMSO-d⁶).

- Cross-validate with alternative techniques (e.g., X-ray crystallography for bond lengths/angles) .

Q. What strategies study hydrogen-bonding interactions in crystalline or solution states?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.